2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt
Description
The compound 2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt (CAS: 7795-95-1) is a polyazo dye characterized by multiple azo (-N=N-) linkages and sulfonate (-SO₃⁻) groups. Its structure includes two 2,4-diaminophenyl azo moieties and a naphthalene backbone with three sulfonate groups, contributing to high water solubility and ionic stability.
Properties
IUPAC Name |
trisodium;(3Z)-6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[(2Z)-2-[7-[(2,4-diaminophenyl)diazenyl]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]-2-sulfonatoanilino]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49-50,53H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3/b54-51?,55-52?,56-41+,57-42+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJSZPAUJRRGH-FIDRBWEZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)NN=C3C(=CC4=C(C3=O)C=C(C=C4)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NN=C6C(=CC7=C(C6=O)C=C(C=C7)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N/N=C/3\C(=CC4=C(C3=O)C=C(C=C4)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N/N=C/6\C(=CC7=C(C6=O)C=C(C=C7)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N13Na3O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Naphthalenesulfonic acid derivatives, particularly the compound 2-Naphthalenesulfonic acid, 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt , have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, antibacterial efficacy, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by a complex azo structure, which is known to influence its biological activity. The presence of sulfonic acid groups enhances its solubility in water, facilitating its interaction with biological systems.
Antiviral Properties
Recent studies have indicated that certain naphthalenesulfonic acid derivatives exhibit promising antiviral activity . For instance, molecular docking studies have shown that these compounds can interact effectively with viral proteins, potentially inhibiting their function. A study highlighted that substituents targeting amino acids in the viral structure exhibited significant antiviral properties, suggesting a pathway for developing new antiviral agents based on this compound .
Antibacterial Activity
The antibacterial properties of naphthalenesulfonic acids have been explored extensively. Research demonstrated that various derivatives showed activity against pathogenic bacteria such as Escherichia coli and Bacillus cereus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Studies have shown that modifications in the azo linkage and sulfonic acid groups can significantly enhance their potency against specific targets. For example, certain configurations within the naphthalene moiety have been linked to increased anti-HIV activity when coupled with flexible spacers .
Case Studies
Safety and Toxicology
Despite promising biological activities, safety assessments are necessary to determine the suitability of these compounds for therapeutic use. Studies indicate that while some derivatives may exhibit low toxicity at therapeutic doses, further investigations are required to assess their long-term effects and potential genotoxicity .
Scientific Research Applications
Textile Industry
The primary application of this compound lies in the textile industry, where it serves as a dye for coloring fabrics. Azo dyes are known for their vibrant colors and excellent dyeing properties on both natural and synthetic fibers. Specifically:
- Coloring Agents : The compound is utilized to produce deep shades of red and purple in textiles.
- Fastness Properties : It exhibits good light and wash fastness, making it suitable for garments that require durability.
Food Industry
This compound is also recognized under the name E123 (Amaranth), where it functions as a food dye:
- Food Coloring : It is used to impart color to various food products, particularly in processed foods.
- Regulatory Status : While its use is permitted in some regions, it is banned in others due to health concerns associated with azo dyes.
Cosmetic Applications
In cosmetics, this azo dye is employed for its coloring properties:
- Colorant in Cosmetics : It is used in products such as lipsticks and hair dyes due to its ability to provide stable colors.
- Regulatory Compliance : The safety of azo dyes in cosmetics is subject to regulatory scrutiny, ensuring they meet safety standards before market release.
Pharmaceutical Use
The compound has potential applications in the pharmaceutical sector:
- Drug Formulation : It can be utilized as a coloring agent in pharmaceutical formulations, enhancing the visual appeal of tablets and capsules.
- Research Applications : Its chemical properties allow for studies related to drug delivery systems and the development of new therapeutic agents.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the application of this compound in textile dyeing demonstrated its effectiveness compared to traditional dyes. The research highlighted:
- Improved dye uptake on cotton fabrics.
- Enhanced color fastness properties leading to longer-lasting colors.
Case Study 2: Regulatory Assessment in Food Use
Research evaluating the safety of E123 (Amaranth) concluded that while it is effective as a food dye, there are potential health risks associated with its consumption. The findings indicated:
- Possible links to allergic reactions.
- Recommendations for limiting exposure in food products.
Safety and Environmental Considerations
The use of azo dyes has raised environmental concerns due to their potential toxicity and environmental persistence. Regulatory bodies have established guidelines to assess the safety of such compounds:
- Toxicological Assessments : Studies indicate that certain azo dyes may release carcinogenic amines upon degradation.
- Environmental Impact : Efforts are being made to develop more sustainable alternatives while maintaining color quality.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azo-Sulfonate Motifs
Key Differences :
- The target compound’s three azo groups and diaminophenyl substituents enhance its binding affinity to cellulose fibers compared to simpler dyes like Acid Red 18 .
- Allure Red AC lacks the diaminophenyl groups, reducing its lightfastness and washfastness in textiles .
Physicochemical Properties
Solubility and Stability
- Target Compound : Highly water-soluble due to three sulfonate groups; stable under acidic conditions (pH 2–6) but prone to photodegradation in UV light .
- Acid Black 1 (C.I. 20470): Contains two sulfonate groups and two azo linkages; less soluble in hard water due to divalent cation interactions .
- C.I. Direct Red 126: Monosodium sulfonate salt with a benzoyl amino group; moderate solubility in polar solvents .
Degradation Pathways
Industrial and Environmental Impact
Preparation Methods
Table 1: Summary of Reaction Conditions and Yields
Industrial-Scale Considerations
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how do reaction conditions influence azo bond formation?
The synthesis involves sequential diazo coupling reactions. First, diazotization of 2,4-diaminobenzene with sodium nitrite under acidic conditions (HCl, 0–5°C) forms the diazonium salt. Subsequent coupling with naphthalenesulfonic acid derivatives occurs at pH 6–8 to stabilize the azo bond. Temperature control (<10°C) and stoichiometric precision are critical to avoid side reactions like over-sulfonation or premature oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly its azo and sulfonate groups?
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo chromophore (λmax ~450–500 nm).
- FTIR : Confirms sulfonate groups (asymmetric S-O stretching at 1180–1250 cm⁻¹) and azo bonds (N=N stretch at ~1440 cm⁻¹).
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic proton environments and sulfonate substitution patterns. Deuterated DMSO or water (for solubility) is recommended .
Q. What are the optimal chromatographic conditions for purifying this compound from synthetic byproducts?
Use ion-exchange chromatography (IEC) with a strong anion-exchange resin (e.g., Q Sepharose) and a gradient of 0.1–1.0 M NaCl in Tris-HCl buffer (pH 8.0). Size-exclusion chromatography (SEC) with Sephadex G-25 in aqueous media can further isolate high-purity fractions .
Advanced Research Questions
Q. How do pH variations affect the compound’s stability and chromophoric properties?
The compound exhibits pH-dependent tautomerism: acidic conditions favor the azo-enol form (λmax ~480 nm), while alkaline conditions stabilize the quinoid structure (λmax ~520 nm). Stability decreases at extremes (pH <2 or >12) due to sulfonate group protonation or hydrolysis of the azo bond .
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound?
Add surfactants (e.g., SDS at 0.1–1.0 mM) or co-solvents (e.g., 10% DMSO) to disrupt π-π stacking. Temperature-controlled measurements (15–25°C) and low concentrations (µM range) reduce self-association .
Q. How does the sulfonate group arrangement influence intermolecular interactions in solid-state structures?
X-ray crystallography reveals that sulfonate groups form hydrogen-bonded networks with water and sodium counterions, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows dehydration steps at 80–120°C, correlating with disrupted hydration shells .
Q. What computational methods model the electronic transitions in the compound’s azo-chromophore?
Time-dependent density functional theory (TD-DFT) with the B3LYP/6-311+G(d,p) basis set accurately predicts λmax values. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM) .
Q. What are the mechanisms of photodegradation under UV exposure, and how to quantify degradation products?
UV irradiation (254 nm) cleaves the azo bond, generating aromatic amines and sulfonated naphthols. Use LC-MS with a C18 column (acetonitrile/0.1% formic acid gradient) to identify fragments. Controlled irradiance (e.g., 10 mW/cm²) ensures reproducibility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data across studies?
Variations arise from differences in solvent purity, temperature, and ionic strength. Standardize measurements using saturated solutions equilibrated at 25°C for 24 hours, followed by gravimetric analysis of filtered supernatants .
Q. Why do different studies report varying molar extinction coefficients (ε) for this compound?
ε values depend on solvent polarity (higher in water than DMSO) and calibration standards. Use a certified reference (e.g., potassium dichromate) for validation. Report solvent, pH, and instrumentation (e.g., cuvette path length) to ensure comparability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
